Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-16-9-6-10(17-2)12(18-3)11-7(9)5-8(14-11)13(15)19-4/h5-6,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWLCFJVPRBLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438994 | |
| Record name | Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161156-00-9 | |
| Record name | Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
A 3,4,5-trimethoxyphenylhydrazine derivative is condensed with methyl 3-oxo-3-methoxypropanoate under acidic conditions. The reaction proceeds via-sigmatropic rearrangement, forming the indole ring.
Reaction Conditions
-
Yield : ~79% for analogous 4,6-dimethoxyindoles under microwave irradiation.
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Limitation : Regioselectivity challenges arise if substituents sterically hinder cyclization.
Bischler Indole Synthesis
The Bischler method employs cyclization of α-bromo ketones with substituted anilines. For this compound, 3,4,5-trimethoxyaniline reacts with methyl 2-bromoacetoacetate.
Mechanism
The α-bromo ketone undergoes nucleophilic attack by the aniline’s amine group, followed by intramolecular cyclization and dehydration.
Optimization
-
Solvent : Ethanol or acetic acid.
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Temperature : Reflux (78–118°C) for 12–24 hours.
Esterification of 4,6,7-Trimethoxy-1H-Indole-2-Carboxylic Acid
Direct esterification of the carboxylic acid precursor offers a straightforward route.
Procedure
A suspension of 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (2.00 g, 12.42 mmol) in methanol (30 mL) with concentrated H₂SO₄ (3 drops) is refluxed for 4 hours.
Key Data
| Parameter | Value |
|---|---|
| Temperature | Reflux (~65°C) |
| Yield | 92% |
| Purity | >98% (HPLC) |
Alternative Catalysts
Ionic liquids (e.g., [Bmim]OH) in dimethyl carbonate (DMC) at 80°C achieve comparable yields (85–90%) without mineral acids.
Hemetsberger-Knittel Synthesis
This method constructs the indole ring via thermal decomposition of azides.
Substrate Design
A 3,4,5-trimethoxyphenyl azide is reacted with methyl propiolate under inert atmosphere.
Conditions
Microwave-Assisted Synthesis
Modern techniques enhance efficiency. A mixture of 3,4,5-trimethoxyaniline, methyl glyoxalate, and ZnCl₂ irradiated in a microwave (300 W, 150°C) produces the target compound in 45 minutes.
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Fischer Synthesis | 79 | 5–24 h | Medium | Moderate |
| Bischler Synthesis | 65–70 | 12–24 h | High | Low |
| Direct Esterification | 90–92 | 4 h | Low | High |
| Microwave | 82 | 0.75 h | High | Moderate |
Key Findings :
-
Direct esterification using ionic liquids or H₂SO₄ offers the best balance of yield and scalability.
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Microwave methods excel in speed but require specialized equipment.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the indole ring.
Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The trimethoxy groups enhance its ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (hypothetical data inferred from analogs) with structurally similar indole-2-carboxylates:
Key Observations :
- Substituent Position Effects : Methoxy groups at positions 4, 6, and 7 (hypothetical compound) introduce steric and electronic differences compared to the 5,6,7-trimethoxy analog. The 4,6,7 substitution may reduce solubility in polar solvents due to increased steric hindrance .
- Molecular Weight: Trimethoxy derivatives (e.g., 5,6,7-trimethoxy) have higher molecular weights (~265 g/mol) compared to dimethoxy or monomethoxy analogs (~205–221 g/mol), influencing pharmacokinetic properties like diffusion rates .
Biological Activity
Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its extensive biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 217.27 g/mol. The presence of methoxy groups at the 4, 6, and 7 positions enhances its solubility and biological activity compared to other indole derivatives.
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Cellular Effects
The compound modulates key cellular signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This modulation can influence various cellular processes, potentially leading to anticancer effects.
Biological Activities
This compound exhibits a range of biological activities:
- Antiviral Activity : Demonstrates potential against various viral infections.
- Anti-inflammatory Properties : May reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Effects : Exhibits cytotoxicity against several cancer cell lines. For instance, in the National Cancer Institute (NCI) screening assays, it showed significant growth inhibition in cultured human cancer cells .
Cytotoxicity Assays
In a study evaluating the antiproliferative activity of various indole derivatives including this compound, the compound was tested against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity with IC50 values ranging from low micromolar concentrations to higher values depending on the cell line tested.
| Cell Line | IC50 (μM) |
|---|---|
| HOP-62 (lung) | 0.0405 ± 0.0187 |
| HCT-116 (colon) | 4.64 ± 1.25 |
| MCF7 (breast) | <0.01 |
| OVCAR-3 (ovarian) | 0.01 |
These findings suggest that this compound has selective activity against certain cancer types while being less effective in others .
Mechanistic Studies
Further investigations into the molecular mechanisms revealed that this compound inhibits tubulin polymerization by binding at the colchicine site on tubulin. This action disrupts microtubule formation necessary for mitotic spindle assembly during cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Q. What are the common synthetic routes for Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate?
The synthesis typically involves:
- Fischer indole synthesis : Starting from substituted phenylhydrazines and ketones, followed by cyclization under acidic conditions .
- Functional group modifications : Methoxy groups are introduced via nucleophilic substitution or alkylation of hydroxyl precursors (e.g., using methyl iodide in the presence of a base) .
- Esterification : Carboxylic acid intermediates are esterified with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) .
Key reagents : Acetic acid (AcOH) for cyclization, sodium borohydride (NaBH₄) for reductions, and chloroacetic acid for substitution reactions .
Q. What analytical techniques confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and ester carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₁₅NO₅: calc. 277.0954, observed 277.0952) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for verifying substituent positions .
Advanced Questions
Q. How do substituent positions on the indole ring influence biological activity?
Structural analogs reveal:
-
Methoxy group positioning :
Compound Substituents Biological Activity Methyl 5,6,7-trimethoxy 5,6,7-OCH₃ Enhanced antioxidant activity Methyl 4,5,6-trimethoxy 4,5,6-OCH₃ Improved anti-inflammatory properties
Methodological insight : Structure-activity relationship (SAR) studies using comparative molecular field analysis (CoMFA) can quantify substituent effects .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- SHELX refinement : SHELXL refines small-molecule structures, resolving disorder in methoxy groups or ester conformations .
- ORTEP visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry (e.g., dihedral angles between indole and ester groups) .
- Case study : In Methyl 4-benzyloxy-7-methoxy analogs, crystallography confirmed benzyl group orientation and hydrogen bonding with adjacent methoxy groups .
Q. What methodological approaches address contradictions in biological activity data among analogs?
- Dose-response profiling : Compare IC₅₀ values across analogs (e.g., Methyl 4,6,7-trimethoxy vs. 5,6,7-trimethoxy derivatives) to identify potency thresholds .
- Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to rationalize activity differences due to substituent steric effects .
- Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., solubility issues in cell-based vs. enzyme assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
